4-Fluoro-N-({6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}methyl)-N-phenylbenzamide
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Overview
Description
4-Fluoro-N-({6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}methyl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of triazolo-phthalazine derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 4-Fluoro-N-({6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}methyl)-N-phenylbenzamide typically involves multiple steps:
Formation of the triazolo-phthalazine core: This can be achieved through the reaction of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Introduction of the fluoro group: This step involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Coupling with benzamide: The final step involves coupling the triazolo-phthalazine core with benzamide derivatives under suitable conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or similar.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
4-Fluoro-N-({6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}methyl)-N-phenylbenzamide undergoes various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Fluoro-N-({6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}methyl)-N-phenylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-N-({6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}methyl)-N-phenylbenzamide involves its interaction with specific molecular targets:
Molecular targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication, protein synthesis, and cell signaling.
Pathways involved: It modulates pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
4-Fluoro-N-({6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}methyl)-N-phenylbenzamide can be compared with other similar compounds:
Properties
Molecular Formula |
C24H18FN5O |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-fluoro-N-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C24H18FN5O/c1-16-20-9-5-6-10-21(20)23-27-26-22(30(23)28-16)15-29(19-7-3-2-4-8-19)24(31)17-11-13-18(25)14-12-17/h2-14H,15H2,1H3 |
InChI Key |
XANGCOYNJTYRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)CN(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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